9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline
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Overview
Description
9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline: is a heterocyclic compound that belongs to the indoloquinoxaline family. These compounds are known for their diverse pharmacological activities, including antiviral, cytotoxic, and multidrug resistance modulating properties . The structure of this compound consists of a fused indole and quinoxaline ring system, which contributes to its biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin with o-phenylenediamine in the presence of a catalyst. Common catalysts used in these reactions include Brønsted acids such as acetic acid, formic acid, or hydrochloric acid . The reaction is usually carried out under reflux conditions in solvents like ethanol or formic acid .
Industrial Production Methods: Industrial production methods for this compound may involve the use of heterogeneous catalysts such as copper-doped cadmium sulfide nanoparticles or cerium (IV) oxide nanoparticles. These catalysts have been shown to be effective in promoting the condensation reactions under microwave irradiation or aqueous conditions, leading to high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions: 9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline derivatives.
Reduction: Reduction reactions can lead to the formation of dihydroquinoxaline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxy and propyl positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions include various substituted quinoxaline and dihydroquinoxaline derivatives, which can exhibit different biological activities .
Scientific Research Applications
Chemistry: In chemistry, 9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its ability to intercalate into DNA, making it a valuable tool for understanding DNA-protein interactions and the mechanisms of DNA replication and repair .
Medicine: In medicine, this compound has shown promise as an antiviral and anticancer agent. Its ability to modulate multidrug resistance makes it a potential candidate for overcoming resistance in cancer therapy .
Industry: Industrially, the compound can be used in the development of optoelectronic devices, such as light-emitting diodes and sensors, due to its unique electronic properties .
Mechanism of Action
The primary mechanism of action of 9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline involves DNA intercalation. By inserting itself between the base pairs of DNA, the compound disrupts the normal processes of DNA replication and transcription, leading to cytotoxic effects . This mechanism is particularly relevant in its antiviral and anticancer activities, where the disruption of DNA processes can inhibit the proliferation of viruses and cancer cells .
Comparison with Similar Compounds
6H-indolo[2,3-b]quinoxaline: A parent compound with similar DNA intercalating properties.
9-fluoro-6H-indolo[2,3-b]quinoxaline: A derivative with enhanced antitumor activity due to the presence of a fluorine atom.
6-bromo-3-methylquinoxaline: A quinoxaline derivative with notable anticancer activity.
Uniqueness: 9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its biological activity and make it a valuable compound for various scientific and industrial applications .
Properties
IUPAC Name |
9-methoxy-6-propylindolo[3,2-b]quinoxaline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O/c1-3-10-21-16-9-8-12(22-2)11-13(16)17-18(21)20-15-7-5-4-6-14(15)19-17/h4-9,11H,3,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFOYIFFQKHCFER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=C(C=C2)OC)C3=NC4=CC=CC=C4N=C31 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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